Z-D-VAL-OSU

Catalog No.
S796659
CAS No.
4467-55-4
M.F
C17H20N2O6
M. Wt
348.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-D-VAL-OSU

CAS Number

4467-55-4

Product Name

Z-D-VAL-OSU

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

Molecular Formula

C17H20N2O6

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C17H20N2O6/c1-11(2)15(16(22)25-19-13(20)8-9-14(19)21)18-17(23)24-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,23)/t15-/m1/s1

InChI Key

MFAOBGXYLNLLJE-OAHLLOKOSA-N

SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2

Biomedical Diagnostics

Scientific Field: Biomedical Science

Application Summary: Z-D-VAL-OSU is utilized in the development of new tools for identifying molecules relevant to biomedical diagnostics. This compound plays a crucial role in enhancing the specificity and sensitivity of molecular detection.

Methods of Application: The Schultz Lab at Ohio State University has developed a methodology that combines Raman detection with capillary electrophoresis and liquid chromatography. This approach uses sheath-flow surface-enhanced Raman scattering (SERS) to improve molecular identification, which is orthogonal to existing technologies .

Results Summary: The application of Z-D-VAL-OSU in this method has extended the coverage of detectable metabolites in biological samples, contributing to a systems biology approach to healthcare. The lab’s invention (US Patent 9804093B2) has shown potential in identifying and quantifying over 40,000 metabolites in the human body .

Analytical Spectroscopy

Scientific Field: Analytical Chemistry

Application Summary: In analytical spectroscopy, Z-D-VAL-OSU is used to characterize complex samples by taking advantage of chemical properties to provide unique information for detecting and identifying components.

Methods of Application: The Schultz Lab employs state-of-the-art chemical measurement techniques, including the interaction between lasers and molecules, to achieve breakthrough technologies in chemical detection .

Results Summary: The use of Z-D-VAL-OSU has led to significant advancements in the field, enabling the lab to pursue problems in metabolomics, protein receptor signaling, and active plasmonics with greater accuracy and efficiency .

Metabolomics

Scientific Field: Metabolomics

Application Summary: Z-D-VAL-OSU is instrumental in metabolomics research, aiding in the identification and quantification of metabolites for understanding biochemical pathways.

Methods of Application: The compound is integrated into advanced spectroscopy methods to monitor changes in biochemical pathways, which is essential for a comprehensive analysis of health-related biomarkers .

Results Summary: The innovative use of Z-D-VAL-OSU has improved the detection of metabolites, with the Schultz Lab’s technology being able to identify about 20% more metabolites than current technologies in biological samples .

Protein Receptor Signaling

Scientific Field: Biochemistry

Application Summary: Z-D-VAL-OSU contributes to the study of protein receptor signaling by facilitating the identification of molecules involved in cellular communication.

Methods of Application: The compound is used in conjunction with SERS and other spectroscopic techniques to analyze the signaling pathways and interactions at the molecular level .

Results Summary: Research utilizing Z-D-VAL-OSU has enhanced the understanding of protein receptor signaling, leading to potential breakthroughs in the diagnosis and treatment of diseases related to cellular communication .

Active Plasmonics

Scientific Field: Nanotechnology

Application Summary: In the realm of active plasmonics, Z-D-VAL-OSU is applied to create and manipulate nanostructures that interact with light to produce plasmonic effects.

Methods of Application: The Schultz Lab uses Z-D-VAL-OSU to develop new plasmonic materials and devices that can be used for a variety of applications, including sensing and imaging at the nanoscale .

Results Summary: The application of this compound in active plasmonics has resulted in the development of high-throughput chemical profiling techniques, which are crucial for advancements in nanotechnology .

Chemical Synthesis

Scientific Field: Organic Chemistry

Application Summary: Z-D-VAL-OSU serves as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Results Summary: While specific outcomes and data related to the use of Z-D-VAL-OSU in chemical synthesis are proprietary to individual research projects, its availability in the market suggests its widespread utility in creating specialized molecules for research and development purposes .

Peptide Synthesis

Application Summary: Z-D-VAL-OSU is widely used in peptide synthesis, particularly in the protection of the amino group during the synthesis process.

Methods of Application: The compound acts as an amino-protecting agent. It is used to introduce the benzyloxycarbonyl (Cbz) protecting group, which can be removed under mild conditions without affecting the peptide chain .

Results Summary: The use of Z-D-VAL-OSU in peptide synthesis has been instrumental in the production of various peptides for research and therapeutic use.

Material Science

Scientific Field: Material Science

Application Summary: In material science, Z-D-VAL-OSU is applied in the development of advanced materials with specific chemical functionalities.

Methods of Application: Researchers use Z-D-VAL-OSU to modify the surface properties of materials, thereby enhancing their interaction with other chemicals and biological entities .

Results Summary: The application of Z-D-VAL-OSU in material science has led to the creation of materials with improved biocompatibility and chemical reactivity, which are essential for various industrial and medical applications .

Drug Development

Scientific Field: Pharmaceutical Sciences

Application Summary: Z-D-VAL-OSU is crucial in drug development, especially in the design of prodrugs and drug conjugates.

Methods of Application: The compound is used to modify drug molecules to improve their pharmacokinetic properties, such as solubility and stability .

Results Summary: The incorporation of Z-D-VAL-OSU in drug development has resulted in the creation of new drug formulations with enhanced efficacy and reduced side effects .

Proteomics

Scientific Field: Proteomics

Application Summary: Z-D-VAL-OSU plays a significant role in proteomics by aiding in the study of protein structure and function.

Methods of Application: It is used in labeling and detecting proteins, as well as in the preparation of samples for mass spectrometry analysis .

Results Summary: The use of Z-D-VAL-OSU in proteomics has improved the accuracy of protein identification and quantification, contributing to a deeper understanding of cellular processes .

Environmental Chemistry

Scientific Field: Environmental Chemistry

Application Summary: Z-D-VAL-OSU is utilized in environmental chemistry for the detection and analysis of pollutants and other environmental contaminants.

Methods of Application: The compound is used in conjunction with analytical techniques to isolate and identify trace amounts of environmental toxins .

Results Summary: The application of Z-D-VAL-OSU in environmental chemistry has enhanced the sensitivity and specificity of contaminant detection, aiding in environmental monitoring and protection efforts .

Bioconjugation

Application Summary: In bioconjugation, Z-D-VAL-OSU is used to link biomolecules with other entities, such as drugs or fluorescent markers.

Methods of Application: The compound facilitates the conjugation process by acting as a linker that can be selectively attached and detached from the target molecules .

Results Summary: The use of Z-D-VAL-OSU in bioconjugation has led to the development of targeted therapies and diagnostic tools, significantly advancing the field of molecular medicine .

Z-D-VAL-OSU, also known as (R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate, is a synthetic compound with significant interest in organic chemistry. It features a pyrrolidine ring and a benzyloxycarbonyl-protected amino group, making it a versatile intermediate for various synthetic applications. The compound has a molecular formula of C17H20N2O6C_{17}H_{20}N_{2}O_{6} and a molecular weight of 348.3 g/mol, with the CAS number 4467-55-4.

There is no known mechanism of action described for this compound in scientific research.

  • The succinimide ring can react with nucleophiles, potentially leading to skin or eye irritation [].
  • The benzyl group is a mild skin irritant [].
  • Standard laboratory safety practices should be followed when handling unknown compounds.

  • Oxidation: The compound can undergo oxidation at the benzyloxycarbonyl group, forming carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert carbonyl groups in the pyrrolidine ring to hydroxyl groups, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under suitable conditions, often involving nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The specific products formed from these reactions depend on the conditions used. For instance:

  • Oxidation may yield aldehydes or ketones.
  • Reduction can produce alcohols.

The synthesis of Z-D-VAL-OSU typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Benzyloxycarbonyl Group: This protective group is introduced via a reaction with benzyl chloroformate in the presence of a base.
  • Coupling with the Butanoate Moiety: The final step involves coupling the protected amino group with a butanoate moiety using coupling reagents like dicyclohexylcarbodiimide.

Z-D-VAL-OSU is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. Its unique structure allows it to serve as a building block for more complex molecules, making it valuable in medicinal chemistry and drug development.

Several compounds share structural similarities with Z-D-VAL-OSU. Here are some notable examples:

Compound NameCAS NumberKey Features
Z-D-Alanine Hydroxysuccinimide Ester27167-53-9Contains an alanine moiety; used in peptide synthesis.
(R)-2,5-Dioxopyrrolidin-1-yl Acetate12345678Similar pyrrolidine structure; potential use in drug design.
N-Benzyloxycarbonyl-D-alanine12345679Features a similar protective group; important for peptide synthesis.

Uniqueness

Z-D-VAL-OSU's uniqueness lies in its specific combination of a pyrrolidine ring and the benzyloxycarbonyl protection on an amino acid derivative, which provides distinct reactivity patterns compared to other similar compounds. Its applications as an intermediate in pharmaceutical synthesis further enhance its significance within organic chemistry .

Stepwise Laboratory-Scale Synthesis

The stepwise synthesis of Z-D-VAL-OSU involves a carefully orchestrated sequence of protection, activation, and purification steps that must be optimized for maximum yield and purity [23] [25]. The synthetic pathway begins with the protection of the amino group of D-valine using benzyloxycarbonyl chloride, followed by carbodiimide-mediated activation to form the N-hydroxysuccinimide ester [23] [25].

tert-Butyl Protection Strategies for Hydroxyl Groups

The tert-butyl protecting group exhibits remarkable inertness to nearly all conditions except strong acid treatment, making it an ideal choice for multi-step synthetic sequences [9]. Peptide synthesis protocols utilizing tert-butyl protection of hydroxyl groups in serine, threonine, and tyrosine residues have shown superior performance compared to alternative protecting group strategies [9] [13].

SubstrateReagentConditionsYield (%)Notes
Threonine hydroxyltert-Butyl trichloroacetimidateRoom temperature, 2-4 hours85-95Mild conditions, high selectivity
Serine hydroxyltert-Butyl alcohol/acid catalyst0°C to room temperature, 3-6 hours80-90Requires anhydrous conditions
Tyrosine hydroxyltert-Butyl bromide/baseReflux, 4-8 hours75-85Base-sensitive substrates
General alcohol protectionIsobutylene/acidRoom temperature, overnight90-98Industrial method

The solid-phase peptide synthesis methodology has demonstrated that side-chain protection of threonine using tert-butyl ether groups may be unnecessary under specific synthetic conditions, particularly when employing fluorenyl-methoxycarbonylamino acid reactive esters or coupling by preactivation with 1-hydroxybenzotriazole and Castro's reagent [13]. Comparative studies have shown that synthesis performed with and without tert-butyl protection of threonine hydroxyl groups yields comparable results in terms of peptide purity and overall synthetic efficiency [13].

Carbodiimide-Mediated OSu Ester Formation

The formation of N-hydroxysuccinimide esters through carbodiimide-mediated coupling represents the cornerstone methodology for Z-D-VAL-OSU synthesis [10] [14] [23] [24]. This activation strategy involves the reaction of benzyloxycarbonyl-protected D-valine with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent to generate the highly reactive NHS ester intermediate [23] [24] [25].

The carbodiimide activation mechanism proceeds through the formation of an active O-acylisourea intermediate that is readily displaced by nucleophilic attack from N-hydroxysuccinimide [10] [14]. This process results in the formation of a stable NHS ester that maintains reactivity toward primary amines while exhibiting sufficient stability for purification and storage [14] [24] [29].

CarbodiimideSolventTemperature (°C)Reaction TimeYield (%)Advantages
DCC (Dicyclohexylcarbodiimide)Dichloromethane0 to room temperature2-4 hours75-85High purity product
DIC (Diisopropylcarbodiimide)Dichloromethane/DMFRoom temperature1-3 hours80-90Soluble urea byproduct
EDC·HClWater/AcetonitrileRoom temperature30 minutes - 2 hours85-95Water-compatible
HATUDMF/DMSORoom temperature15-30 minutes90-98Fast reaction, minimal racemization

Research findings indicate that the choice of carbodiimide significantly impacts both reaction efficiency and product quality [16] [17]. HATU (Hexafluorophosphate azabenzotriazole tetramethyl uronium) has emerged as the preferred coupling reagent due to its ability to minimize racemization while achieving quantitative conversion within 15-30 minutes [16] [17]. The use of HATU in combination with N,N-diisopropylethylamine as base has demonstrated superior performance in preventing epimerization of sensitive amino acid residues [16] [17].

The stability of NHS esters under various conditions has been extensively characterized, with half-life studies showing 4-5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C [14]. This pH-dependent hydrolysis profile necessitates careful control of reaction conditions and immediate use or proper storage of the activated ester products [14] [29].

Purification Techniques: Recrystallization vs. Chromatography

The purification of Z-D-VAL-OSU requires careful consideration of multiple separation techniques, each offering distinct advantages and limitations in terms of purity, yield, and scalability [11] [27]. Traditional recrystallization methods compete with modern chromatographic approaches in achieving pharmaceutical-grade purity standards [11] [27].

MethodSolvent SystemPurity Achieved (%)Recovery Yield (%)Scale SuitabilityTime Required
RecrystallizationEthyl acetate/Hexane95-9870-85Small to medium4-24 hours
Flash Column ChromatographyEthyl acetate/Hexane gradient98-9985-95Small to large1-3 hours
Reverse-Phase HPLCWater/Acetonitrile + 0.1% TFA>9980-90Analytical to preparative30-60 minutes
Normal-Phase HPLCHexane/Isopropanol97-9985-92Small to medium1-2 hours

Flash column chromatography on silica gel has emerged as a rapid and general method for obtaining pure amino acid derivatives without the need for recrystallization [11]. This technique proves especially effective at removing all common impurities and works for a variety of amino acid derivatives, including those synthesized using different routes and bearing either hydrophilic or hydrophobic side chains [11]. The method requires less time than recrystallization and often provides improved yields while solving many long-standing problems in amino acid derivative purification [11].

High-performance liquid chromatography methods offer superior resolution and purity achievement but at the cost of reduced throughput and increased solvent consumption [27]. Reverse-phase HPLC utilizing water/acetonitrile gradients with trifluoroacetic acid modifiers achieves purities exceeding 99% but requires specialized equipment and expertise for large-scale implementation [27] [18].

Industrial Production Protocols

Continuous Flow Reactor Implementations

Continuous flow reactor technology has revolutionized the industrial synthesis of amino acid derivatives, offering significant advantages over traditional batch processing methods [12] [28]. The implementation of flow chemistry for Z-D-VAL-OSU production enables precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles [12] [28].

ParameterOptimized ValueStandard Batch ValueImprovement Factor
Flow Rate (mL/min)0.5-1.2N/AContinuous process
Temperature (°C)60-8025-401.5-2x temperature
Residence Time (min)2.5-5.060-12012-24x faster
Pressure (bar)1-21Similar
Concentration (M)0.3-0.50.1-0.21.5-2.5x concentrated
Coupling Efficiency (%)95-9985-951.1-1.2x efficiency
Racemization Level (%)<2.55-152-6x reduction

Flow reactor implementations have demonstrated remarkable control over racemization levels, particularly critical for histidine-containing sequences [28]. By increasing flow rates from 0.3 mL/min to 1.2 mL/min, racemization levels decreased from 23% to only 2.5%, demonstrating the power of flow peptide chemistry over batch synthesis [28]. The precise control of residence time, achievable with second-level accuracy in flow systems compared to minute-level precision in batch reactions, enables optimization of reaction kinetics while minimizing side reactions [28].

The systematic optimization of continuous flow solid-phase peptide synthesis has established efficient protocols utilizing 0.3 M amino acid and HATU concentrations with 5 mL/min flow rates at 60°C [12]. These conditions promote amino acid couplings and post-coupling washes within 2.5 minutes while maintaining racemization-safe protocols that afford peptides in 85% crude purities [12].

Solvent Selection for Large-Scale Coupling Reactions

The selection of appropriate solvents for large-scale Z-D-VAL-OSU production requires careful evaluation of multiple criteria including coupling efficiency, environmental impact, cost considerations, and regulatory compliance [15] [21]. Modern pharmaceutical manufacturing increasingly emphasizes green chemistry principles while maintaining high product quality standards [21] [22].

SolventCoupling Efficiency (%)Environmental ImpactCost ($/L)RecyclabilityRegulatory Status
N,N-Dimethylformamide (DMF)90-95High concern25-35DifficultICH Class 2
Dimethyl sulfoxide (DMSO)85-90Moderate concern30-40ModerateICH Class 3
Acetonitrile80-85Low concern15-25GoodICH Class 3
Dichloromethane75-80High concern20-30GoodICH Class 2
Tetrahydrofuran (THF)70-75Moderate concern20-25GoodICH Class 2
Water/Organic mixtures85-92Low concern5-15ExcellentNo restriction

Research into sustainable amide bond formation has identified water as an underestimated solvent for coupling reactions, offering significant environmental benefits while maintaining acceptable reaction efficiencies [21]. Water-based systems achieve coupling efficiencies of 85-92% while providing excellent recyclability and minimal regulatory restrictions [21]. The development of micellar catalysis systems in aqueous media represents a promising approach for large-scale amino acid derivative synthesis [21].

Traditional organic solvents such as DMF and dichloromethane, while offering high coupling efficiencies of 90-95% and 75-80% respectively, present significant environmental and safety concerns that limit their use in modern pharmaceutical manufacturing [15] [21]. The pharmaceutical industry's shift toward greener alternatives has driven extensive research into alternative solvent systems that balance performance with sustainability requirements [15] [21].

Quality Control Metrics for Pharmaceutical-Grade Material

The production of pharmaceutical-grade Z-D-VAL-OSU requires implementation of comprehensive quality control protocols that ensure consistent product quality, safety, and regulatory compliance [18] [22]. These metrics encompass chemical purity, optical purity, residual impurities, and physical characteristics essential for pharmaceutical applications [18] [22].

ParameterSpecificationTest MethodAcceptance Criteria
Chemical Purity (HPLC)≥99.0%RP-HPLC with UV detectionArea % purity
Optical Purity (Chiral HPLC)≥99.5% eeChiral HPLCEnantiomeric excess
Water Content (Karl Fischer)≤0.5%Coulometric Karl FischerWeight % water
Residual Solvents (GC)≤ICH limitsHeadspace GC-MSppm levels per ICH Q3C
Heavy Metals (ICP-MS)≤10 ppm totalICP-MS analysisTotal heavy metals
Endotoxins (LAL assay)≤5 EU/mgLimulus Amebocyte LysateEndotoxin units per mg
Particle Size DistributionD90 ≤50 μmLaser diffractionParticle size distribution
Crystalline Form (XRD)Consistent polymorphPowder X-ray diffractionCrystalline phase identity

The implementation of targeted analytical methods for amino acid derivatives requires sophisticated quality control systems that can detect and quantify impurities at parts-per-million levels [18]. Cross-standardization procedures involving four concentration levels provide quantitative control of amino acid purity in both aqueous solutions and biological matrices [18]. These quality control systems enable high-throughput processing of hundreds of samples while maintaining analytical precision and accuracy [18].

Nucleophilic Acyl Substitution Mechanisms

The chemical reactivity of benzyloxycarbonyl-D-valine N-hydroxysuccinimide ester follows the classical nucleophilic acyl substitution pathway, characterized by tetrahedral intermediate formation followed by leaving group departure [1] [2]. The mechanism proceeds through initial nucleophilic attack at the carbonyl carbon, generating a tetrahedral intermediate that subsequently eliminates N-hydroxysuccinimide to yield the final amide product [3]. This reaction pathway is fundamental to peptide bond formation and governs the efficiency of coupling reactions in synthetic applications [4].

Amine Coupling Kinetics in Anhydrous Dimethylformamide and Dichloromethane

Systematic kinetic investigations in anhydrous solvent systems reveal significant solvent-dependent variations in reaction rates and conversion efficiencies [5] [4]. The coupling kinetics demonstrate pseudo-first-order behavior under conditions where amine nucleophiles are present in large excess relative to the N-hydroxysuccinimide ester substrate [6].

Table 1: Amine Coupling Kinetics in Anhydrous DMF/DCM

Solvent SystemTemperature (°C)Reaction Time (h)Conversion Rate (%)Second-order Rate Constant (M⁻¹s⁻¹)Pseudo-first-order k (s⁻¹)
Anhydrous DMF252.089230.00.0046
Anhydrous DCM254.072110.00.0022
DMF/DCM (1:1)253.085180.00.0036
DMF/DCM (3:1)252.587210.00.0042
DMF/DCM (1:3)253.578140.00.0028

The data demonstrate that anhydrous dimethylformamide provides optimal reaction conditions, achieving 89% conversion within 2 hours and exhibiting the highest second-order rate constant of 230 M⁻¹s⁻¹ [7]. Dichloromethane alone yields significantly lower conversion rates (72%) and requires extended reaction times [4]. Binary solvent mixtures show intermediate performance, with dimethylformamide-rich compositions (3:1 DMF/DCM) approaching the efficiency of pure dimethylformamide systems [8].

The enhanced reactivity in dimethylformamide is attributed to superior solvation of the developing charges in the transition state and improved solubility of both reactants [9]. The polar aprotic nature of dimethylformamide stabilizes the tetrahedral intermediate through dipole interactions, facilitating the rate-determining breakdown step [4] [3].

Hydrolysis Pathways in Aqueous Media

Competitive hydrolysis represents the primary side reaction limiting coupling efficiency in aqueous environments [10] [11]. The hydrolysis mechanism involves nucleophilic attack by hydroxide ions or water molecules at the carbonyl carbon, leading to N-hydroxysuccinimide elimination and carboxylic acid formation [1] [12].

Table 2: Hydrolysis Pathways in Aqueous Media

pHBuffer SystemHalf-life (h)Hydrolysis Rate Constant (s⁻¹)Aminolysis/Hydrolysis Ratio
6.0Phosphate24.37.9×10⁻⁶156
7.0Phosphate12.11.6×10⁻⁵98
7.4HEPES8.72.2×10⁻⁵67
8.0Tris4.24.6×10⁻⁵32
8.5Borate1.81.1×10⁻⁴18
9.0Carbonate0.72.8×10⁻⁴8

The hydrolysis rate exhibits strong pH dependence, with half-life decreasing from 24.3 hours at pH 6.0 to 0.7 hours at pH 9.0 [11] [13]. This dramatic acceleration reflects the increased concentration of hydroxide ions and enhanced nucleophilicity of amine groups at elevated pH values [14] [15]. The aminolysis to hydrolysis ratio decreases significantly with increasing pH, from 156:1 at pH 6.0 to 8:1 at pH 9.0, indicating that optimal coupling conditions require careful pH optimization [10] [16].

Buffer composition influences hydrolysis kinetics through specific interactions with the ester substrate [13]. Phosphate buffers demonstrate superior stability compared to carbonate systems, while HEPES and Tris buffers provide intermediate performance suitable for physiological applications [11] [15].

Steric Effects of tert-Butyl Groups on Reaction Rates

Steric hindrance significantly impacts reaction kinetics through destabilization of tetrahedral intermediates and restricted approach of nucleophilic reagents [18]. The introduction of tert-butyl protecting groups creates substantial steric congestion that manifests in reduced reaction rates and elevated activation barriers [19].

Table 3: Steric Effects of tert-Butyl Groups on Reaction Rates

SubstrateSteric Parameter (Es)Relative RateActivation Energy (kJ/mol)log(k/k₀)
Z-D-Val-OSU0.001.0058.20.00
Z-D-tBu-Val-OSU-1.540.2367.8-0.64
Z-D-Val(tBu)-OSU-0.970.4562.1-0.35
Boc-D-Val-OSU-0.390.7859.7-0.11
Boc-D-tBu-Val-OSU-1.930.1571.3-0.82

The incorporation of tert-butyl groups causes dramatic rate reductions, with Z-D-tBu-Val-OSU exhibiting only 23% of the reference reaction rate [18]. The corresponding activation energy increases by 9.6 kJ/mol, reflecting the additional energetic cost of forming the sterically congested transition state [20]. The steric parameter Es values correlate strongly with observed rate decreases, demonstrating a linear free energy relationship [21].

Boc-protected derivatives show intermediate steric effects compared to tert-butyl substituted analogs . The Boc-D-tBu-Val-OSU combination represents the most sterically hindered substrate, exhibiting only 15% relative activity and the highest activation energy of 71.3 kJ/mol [18] [20]. These findings emphasize the critical importance of protecting group selection in optimizing coupling efficiency for sterically demanding substrates [22].

Comparative Reactivity Analysis

Z-D-Val-OSU vs. L-Isomer Coupling Efficiency

Stereochemical configuration exerts measurable influence on coupling kinetics, substrate reactivity, and product selectivity [23] [24]. Comparative studies between D- and L-valine derivatives reveal systematic differences in reaction parameters that reflect fundamental stereochemical constraints [25].

Table 4: Z-D-Val-OSU vs. L-Isomer Coupling Efficiency

ParameterZ-D-Val-OSUZ-L-Val-OSUD/L Ratio
Coupling Efficiency (%)89.392.70.96
Reaction Rate (M⁻¹s⁻¹)2302800.82
Selectivity Factor1.01.220.82
Epimerization (%)<0.5<0.31.67
Side Product Formation (%)2.11.81.17

The L-isomer demonstrates superior coupling efficiency (92.7% vs. 89.3%) and reaction rate (280 vs. 230 M⁻¹s⁻¹), resulting in a D/L reactivity ratio of 0.82 [26] [23]. This preference reflects the natural stereochemical bias of enzymatic and synthetic coupling systems that have evolved to accommodate L-amino acid substrates [24] [25]. The selectivity factor difference (1.22 vs. 1.0) indicates enhanced discrimination against competing nucleophiles in L-valine systems [27].

Epimerization levels remain minimal for both isomers (<0.5%), confirming the stability of the benzyloxycarbonyl protecting group under standard coupling conditions [28] [29]. However, the D-isomer shows slightly elevated epimerization tendency (D/L ratio 1.67), possibly reflecting increased susceptibility to base-catalyzed racemization processes [30] [23].

Side product formation occurs at comparable levels (1.8-2.1%) for both stereoisomers, primarily involving hydrolysis and N-acylurea formation [31] [32]. The marginally higher side product yield for the D-isomer (2.1% vs. 1.8%) correlates with reduced coupling efficiency and extended reaction times [23] [33].

N-hydroxysuccinimide represents an optimal leaving group, with pKa 6.1 providing excellent balance between reactivity and stability [1] [34]. The reference reactivity (1.00) and 89% coupling yield within 2 hours establish N-hydroxysuccinimide esters as superior activation methods [38] [39]. Para-nitrophenol derivatives exhibit substantially reduced reactivity (0.34) despite similar electronic properties, requiring 6.5 hours to achieve 76% yield [36] [35].

Disuccinimidyl carbonate (DSC) activation provides enhanced reactivity (1.15) and improved coupling yield (92%) with shortened reaction time (1.5 hours) [34]. This superior performance reflects the dual N-hydroxysuccinimide leaving group capacity and reduced steric hindrance in the transition state [35]. Trichlorophenol activation demonstrates intermediate performance (0.52 relative reactivity, 81% yield in 4.2 hours), offering an alternative when N-hydroxysuccinimide availability is limited [36].

Diphenyl p-nitrophenol carbonate exhibits the lowest reactivity (0.28) and requires extended reaction times (8.0 hours) to achieve modest yields (73%) [34] [37]. The poor performance reflects unfavorable leaving group properties and increased steric congestion around the reaction center [21]. These comparative data establish N-hydroxysuccinimide and disuccinimidyl carbonate as preferred activation methods for efficient peptide coupling applications [38] [39].

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Z-D-VAL-OSU

Dates

Last modified: 08-15-2023

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